methyl N-(3,4-dimethylbenzoyl)leucinate
Overview
Description
Methyl N-(3,4-dimethylbenzoyl)leucinate, also known as MDBL, is a synthetic compound that has been widely used in scientific research. It is a derivative of leucine, which is an essential amino acid that plays a crucial role in protein synthesis and energy production in the body. MDBL has been found to possess unique biochemical and physiological properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of methyl N-(3,4-dimethylbenzoyl)leucinate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of certain amino acids. This inhibition leads to a decrease in the production of these amino acids, which can have a range of physiological effects on the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the body. For example, it has been shown to increase the production of certain neurotransmitters in the brain, which can have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a valuable tool in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
Methyl N-(3,4-dimethylbenzoyl)leucinate has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, it has been found to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments. However, there are also some limitations to its use. For example, this compound can be expensive to produce, and it may not be suitable for use in certain types of experiments.
Future Directions
There are several future directions for research involving methyl N-(3,4-dimethylbenzoyl)leucinate. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential uses in medicine and other fields. Finally, there is interest in exploring the use of this compound in combination with other compounds to create new and more effective treatments for various diseases.
Scientific Research Applications
Methyl N-(3,4-dimethylbenzoyl)leucinate has been used in a wide range of scientific research applications. One of its primary uses is as a substrate for enzymes that catalyze peptide bond formation. This property has made it a valuable tool in the study of protein synthesis and enzyme kinetics. Additionally, this compound has been used to study the structure and function of enzymes, as well as to develop new drugs and therapies for various diseases.
properties
IUPAC Name |
methyl 2-[(3,4-dimethylbenzoyl)amino]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)8-14(16(19)20-5)17-15(18)13-7-6-11(3)12(4)9-13/h6-7,9-10,14H,8H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLCVOVYWZAIIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC(C)C)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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